Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-
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Overview
Description
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: is an organic compound with the molecular formula C9H18S2. It is characterized by the presence of a cyclopentyl ring substituted with an ethylsulfanylmethyl group and a methanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol typically involves the reaction of cyclopentylmethyl bromide with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol .
Chemical Reactions Analysis
Types of Reactions
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The ethylsulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
Scientific Research Applications
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cellular membranes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: can be compared with other similar compounds, such as:
Cyclopentanemethanethiol: Lacks the ethylsulfanylmethyl group, resulting in different reactivity and applications.
Ethylcyclopentylmethanethiol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Cyclopentylmethylthiol: Another related compound with distinct properties and uses
These comparisons highlight the unique structural features and reactivity of [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol , making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H18S2 |
---|---|
Molecular Weight |
190.4 g/mol |
IUPAC Name |
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol |
InChI |
InChI=1S/C9H18S2/c1-2-11-8-9(7-10)5-3-4-6-9/h10H,2-8H2,1H3 |
InChI Key |
CNFXNKKXRDRALS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1(CCCC1)CS |
Origin of Product |
United States |
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